



# Application Note: Rheological Characterization of Epoxy Resin with Ajicure PN-23

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Compound of Interest					
Compound Name:	Ajicure PN 23				
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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This document provides a detailed protocol for the rheological characterization of epoxy resin systems cured with Ajicure PN-23. Ajicure PN-23 is an amine adduct-based latent curing agent and accelerator, often used in one-component epoxy formulations to ensure a long shelf life and rapid curing upon heating.[1][2][3] Understanding the rheological properties of these systems is crucial for process development, quality control, and predicting the final performance of the cured material. Rheological measurements can elucidate the viscosity profile of the uncured resin, the gelation point during curing, and the viscoelastic properties of the final cured product.[4][5]

The protocols outlined below describe methods for determining key rheological parameters, including viscosity ( $\eta$ ), storage modulus (G'), loss modulus (G''), and tan delta ( $\delta$ ), as a function of temperature, time, and frequency.

# **Materials and Equipment**

- Epoxy Resin: Bisphenol A based epoxy resin (e.g., DGEBA, EEW 190)
- Curing Agent/Accelerator: Ajicure PN-23 (micro-ground powder)[6]
- Optional Co-curing agent: Dicyandiamide (DICY)



- Rheometer: A rotational rheometer capable of oscillatory and steady shear measurements with temperature control (e.g., TA Instruments AR 2000ex, Anton Paar MCR series).[4][7]
- Geometries: Parallel plate or cone and plate geometry (e.g., 25 mm diameter).[4][8]
- Vacuum Mixer: For degassing the epoxy mixture.[3]
- Spatula and Mixing Containers

# **Experimental Protocols Sample Preparation**

Proper sample preparation is critical for obtaining reproducible rheological data.

- Pre-heat the Epoxy Resin: Gently warm the epoxy resin to reduce its viscosity for easier mixing.
- Dispersion of Ajicure PN-23: Disperse the Ajicure PN-23 powder into the epoxy resin at the
  desired loading (e.g., 15-25 phr as a hardener, 1-5 phr as an accelerator with DICY).[2] For
  liquid epoxies, solvent-assisted dispersion can be used, followed by solvent stripping under
  vacuum.[1]
- Thorough Mixing: Mix the components until a homogeneous dispersion is achieved. A vacuum mixer is recommended to avoid incorporating air bubbles, which can affect the results.[3]
- Loading the Sample: Carefully place the required amount of the mixture onto the bottom
  plate of the rheometer. Lower the upper geometry to the desired gap setting and trim any
  excess material.

## **Temperature Sweep: Viscosity Profile**

This protocol determines the change in viscosity as a function of temperature, which is crucial for understanding the processing window.

- Instrument Setup:
  - Geometry: 25 mm parallel plate



Gap: 1 mm

Mode: Steady shear, controlled stress or rate.

• Shear Rate:  $1 \text{ s}^{-1}$  (or a rate within the Newtonian plateau)

 Temperature Program: Ramp from ambient temperature (e.g., 25°C) to a temperature above the curing initiation (e.g., 150°C) at a rate of 2-5°C/min.

Procedure: Start the measurement and record the viscosity as a function of temperature.

 Analysis: Plot viscosity vs. temperature. The resulting curve will show an initial decrease in viscosity as the resin thins, followed by a sharp increase as the curing reaction initiated by the thermally activated Ajicure PN-23 begins.[1]

#### **Isothermal Time Sweep: Curing and Gelation**

This protocol monitors the evolution of viscoelastic properties at a constant curing temperature to determine the gel time.

Instrument Setup:

Geometry: 25 mm parallel plate

Gap: 1 mm

Mode: Oscillatory

Frequency: 1 Hz (or 6.28 rad/s)[4]

Strain: A small strain within the linear viscoelastic region (LVER), typically 0.1-1%.
 Determine the LVER with a strain sweep test beforehand.

Temperature: Set to the desired isothermal cure temperature (e.g., 80°C, 100°C, 120°C).
 [3][9]

 Procedure: Equilibrate the sample at the target temperature and begin the oscillatory measurement. Record the storage modulus (G'), loss modulus (G"), and complex viscosity



 $(\eta^*)$  over time until the moduli plateau, indicating the completion of curing.[4]

• Analysis: The gel point is identified as the time at which the G' and G" curves crossover (tan  $\delta = G''/G' = 1$ ).[5] This point signifies the transition from a liquid-like to a solid-like state.[5]

### Frequency Sweep: Viscoelastic Characterization

This protocol characterizes the viscoelastic nature of the material before and after curing.

- · Instrument Setup:
  - Geometry: 25 mm parallel plate
  - Gap: 1 mm
  - Mode: Oscillatory
  - Strain: A small strain within the LVER.
  - Frequency Range: Sweep from a high frequency to a low frequency (e.g., 100 to 0.1 rad/s).[7]
  - Temperature: Perform sweeps at ambient temperature (for uncured resin) and after an isothermal cure (for the cured solid).
- Procedure: Conduct the frequency sweep on the uncured sample. Then, perform a full cure
  on the sample in the rheometer (as per Protocol 3) and repeat the frequency sweep on the
  cured material.
- Analysis:
  - Uncured Resin: Will exhibit liquid-like behavior, with G" > G' and both moduli being frequency-dependent.
  - Cured Resin: Will exhibit solid-like behavior, with G' > G" and both moduli showing less dependence on frequency, indicating a cross-linked polymer network.

# **Expected Results and Data Presentation**



The following tables present illustrative data for the rheological characterization of a representative epoxy resin system with Ajicure PN-23.

Table 1: Viscosity Profile during Temperature Ramp

Temperature (°C)	Viscosity (Pa·s)	Notes
25	15.0	Initial viscosity at room temperature.
50	5.2	Viscosity decreases with heating.
80	1.8	Minimum viscosity (processing window).
100	15.5	Onset of cure, viscosity increases.
120	250.0	Rapid viscosity build-up due to curing.

Table 2: Isothermal Curing at 100°C



Time (min)	Storage Modulus (G') (Pa)	Loss Modulus (G") (Pa)	Tan Delta (G"/G')	Notes
1	10	150	15.0	Liquid-like behavior (G" > G').
10	1500	1500	1.0	Gel Point (G' = G").
20	1.5 x 10 <sup>5</sup>	5.0 x 10 <sup>4</sup>	0.33	Solid-like behavior dominates.
40	8.0 x 10 <sup>8</sup>	4.0 x 10 <sup>7</sup>	0.05	Curing nears completion, plateau modulus.

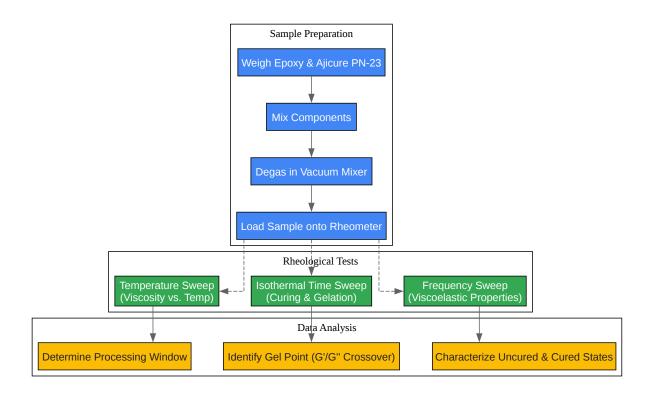
Table 3: Viscoelastic Properties Before and After Cure (at 25°C)

State	Frequency (rad/s)	G' (Pa)	G" (Pa)	η* (Pa·s)
Uncured	1	25	200	201
10	250	2000	202	
100	2500	20000	202	
Cured	1	1.1 x 10 <sup>9</sup>	5.5 x 10 <sup>7</sup>	1.1 x 10 <sup>9</sup>
10	1.12 x 10 <sup>9</sup>	6.0 x 10 <sup>7</sup>	1.12 x 10 <sup>8</sup>	
100	1.15 x 10 <sup>9</sup>	7.5 x 10 <sup>7</sup>	1.15 x 10 <sup>7</sup>	_

Disclaimer: The data presented in these tables is for illustrative purposes only and represents typical trends for an epoxy system cured with a latent agent. Actual values will vary depending on the specific epoxy resin, concentration of Ajicure PN-23, and processing conditions.



## **Diagrams**



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Caption: Experimental workflow for rheological characterization.





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Caption: Relationship between curing stages and rheological properties.

#### Conclusion

The rheological characterization of epoxy resins formulated with Ajicure PN-23 provides invaluable insights into the material's processing behavior and final properties. By employing temperature sweeps, isothermal time sweeps, and frequency sweeps, researchers can determine the optimal processing window, quantify curing kinetics and gel time, and assess the viscoelastic nature of the fully cured thermoset. These protocols serve as a robust framework for developing and optimizing one-component epoxy systems for a wide range of advanced applications.

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